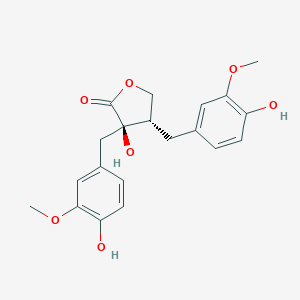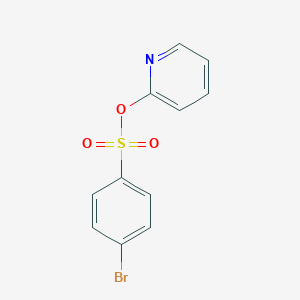
Ethanone, 1-phenyl-2-(tributylstannyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-phenyl-2-(tributylstannyl)- is an organotin compound with the molecular formula C20H34OSn and a molecular weight of 409.2 g/mol This compound is characterized by the presence of a phenyl group attached to an ethanone moiety, which is further substituted with a tributylstannyl group
Méthodes De Préparation
The synthesis of Ethanone, 1-phenyl-2-(tributylstannyl)- typically involves the reaction of a phenyl-substituted ethanone with a tributylstannyl reagent under specific conditions. One common method is the Stille coupling reaction, which involves the use of palladium catalysts to facilitate the coupling of organotin compounds with organic halides . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the presence of a base like cesium carbonate to promote the reaction.
Analyse Des Réactions Chimiques
Ethanone, 1-phenyl-2-(tributylstannyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield simpler organotin compounds.
Coupling Reactions: As mentioned earlier, the Stille coupling reaction is a significant reaction for this compound, allowing the formation of carbon-carbon bonds with organic halides.
Applications De Recherche Scientifique
Ethanone, 1-phenyl-2-(tributylstannyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology and Medicine: Organotin compounds have been studied for their potential biological activities, including antifungal and antibacterial properties. the specific applications of Ethanone, 1-phenyl-2-(tributylstannyl)- in biology and medicine require further research.
Industry: The compound can be used in the production of polymers and other materials where organotin compounds are required for their catalytic properties.
Mécanisme D'action
The mechanism of action of Ethanone, 1-phenyl-2-(tributylstannyl)- involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group. This group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing the compound to form new bonds with other molecules. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the substituents and the reaction conditions .
Comparaison Avec Des Composés Similaires
Ethanone, 1-phenyl-2-(tributylstannyl)- can be compared with other organotin compounds such as:
Tributyltin Chloride: Similar in structure but with a chloride substituent instead of the ethanone moiety.
Triphenyltin Hydroxide: Contains phenyl groups instead of butyl groups, leading to different chemical properties and applications.
Dibutyltin Dichloride: Lacks the phenyl group and has two chloride substituents, making it more reactive in certain conditions.
The uniqueness of Ethanone, 1-phenyl-2-(tributylstannyl)- lies in its combination of a phenyl group with a tributylstannyl group, providing a balance of reactivity and stability that is useful in various chemical reactions.
Propriétés
IUPAC Name |
1-phenyl-2-tributylstannylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7O.3C4H9.Sn/c1-7(9)8-5-3-2-4-6-8;3*1-3-4-2;/h2-6H,1H2;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNIKTNUQSIPAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34OSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446643 |
Source


|
| Record name | Ethanone, 1-phenyl-2-(tributylstannyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17851-99-9 |
Source


|
| Record name | Ethanone, 1-phenyl-2-(tributylstannyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-a]pyrazin-3-amine](/img/structure/B173388.png)
![Ethanethioic acid, S-[1-(4,5-dihydro-2-thiazolyl)-3-azetidinyl] ester](/img/structure/B173389.png)
![2-Butenal, 2-methyl-4-[3a,4,5,7-tetrahydro-8-hydroxy-3,3,11,11-tetramethyl-13-(3-methyl-2-butenyl)-7,15-dioxo-1,5-methano-1H,3H,11H-furo[3,4-g]pyrano[3,2-b]xanthen-1-yl]-, [1R-[1alpha,1(Z),3abeta,5alpha,14aS*]]-](/img/structure/B173392.png)









